(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Descripción

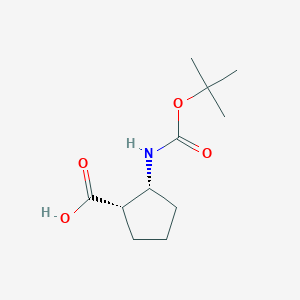

(1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid (CAS: 137170-89-9) is a chiral cyclopentane derivative featuring a Boc-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine, enhancing stability during synthetic processes, particularly in peptide chemistry and organocatalysis. This compound is widely used as an intermediate in asymmetric synthesis and drug discovery due to its rigid cyclopentane backbone and stereochemical precision .

Propiedades

IUPAC Name |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361461 | |

| Record name | (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137170-89-9, 136315-70-3 | |

| Record name | (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stereoselective Synthesis of the Cyclopentane Backbone

The cyclopentane core with defined (1S,2R) stereochemistry is typically constructed via cyclopropanation or ring-closing metathesis. For example, enantioselective [2+2] cycloaddition reactions using chiral catalysts like Rhodium(II) carboxylates can generate cyclopropane intermediates, which are subsequently expanded to cyclopentane derivatives through strain-release ring-opening . Alternative routes involve Diels-Alder reactions between dienes and acrylates, followed by hydrogenation to saturate the ring .

Key Reaction Conditions

-

Catalyst: Rhodium(II)(S)-PTTL (0.5 mol%)

-

Substrate: Vinylcyclopropane derivatives

-

Solvent: Dichloromethane, 0°C

Introduction of the Amino Group

The amino group at the C2 position is introduced via nucleophilic substitution or reductive amination. A common approach involves treating cyclopentanecarboxylic acid derivatives with ammonia or azide reagents under high-pressure conditions. For stereochemical control, enzymatic resolution using acylases or lipases selectively hydrolyzes one enantiomer .

Example Protocol

-

Substrate : 2-Ketocyclopentanecarboxylic acid

-

Reagent : Sodium cyanoborohydride (NaBH3CN)

-

Conditions : Ammonium acetate buffer (pH 6.5), 24 h, RT

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, with base catalysts like 4-dimethylaminopyridine (DMAP) enhancing reaction efficiency .

Optimized Procedure

| Parameter | Value |

|---|---|

| Substrate | 2-Aminocyclopentanecarboxylic acid |

| Reagent | Boc₂O (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → RT, 12 h |

| Yield | 85–90% |

Side Reactions

-

Overprotection: Excess Boc₂O may form di-Boc derivatives (controlled via stoichiometry).

-

Solvent Effects: Polar aprotic solvents (e.g., THF) minimize hydrolysis .

Resolution of Stereochemistry

Chiral chromatography or crystallization with resolving agents (e.g., L-tartaric acid) achieves enantiomeric purity >99%. Analytical techniques like chiral HPLC (Chiralpak AD-H column) confirm stereochemical integrity .

Crystallization Conditions

Industrial-Scale Production

Continuous flow reactors improve scalability and reduce reaction times. For example, a microreactor system with immobilized lipase enables kinetic resolution at 100 g/day throughput .

Process Comparison

| Method | Batch Yield | Flow Yield |

|---|---|---|

| Enzymatic Resolution | 70% | 88% |

| Chemical Synthesis | 65% | 82% |

Analytical Characterization

Post-synthesis validation includes:

-

¹H NMR : δ 1.44 ppm (Boc tert-butyl), δ 12.1 ppm (carboxylic acid) .

-

HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amino group under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids or derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Building Block for Peptides

The compound serves as a protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) group provides protection for the amine functionality, allowing selective modifications of other functional groups while maintaining the integrity of the amine. This feature is crucial for synthesizing complex peptides with specific biological activities .

Chirality and Biological Activity

The (1S,2R) stereochemistry enhances its utility in creating chiral molecules, which are essential in pharmaceutical applications due to their different interactions with biological systems. Chiral compounds can exhibit varied biological effects, making them valuable in drug design .

Drug Development

Anticancer and Antimicrobial Properties

Research indicates that derivatives of cyclopentanecarboxylic acids, including (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, exhibit significant biological activities such as anticancer, antibacterial, and antiviral effects. These properties are attributed to their ability to form stable interactions with biological targets .

Peptide Foldamers

The compound is also utilized in the synthesis of peptide foldamers, which are sequences designed to adopt specific three-dimensional structures that can enhance their biological functions. These foldamers have shown promise in drug delivery systems and as therapeutic agents due to their resistance to proteolytic degradation .

Nanostructure Formation

Self-Assembly Properties

Studies have demonstrated that β-amino acids like this compound can participate in the formation of nanostructures. This property is valuable for developing new materials with potential applications in nanotechnology and materials science .

Synthetic Routes

Scalable Synthesis Techniques

The synthesis of this compound has been optimized through various methods, including enzymatic approaches and crystallization-based resolutions. These methods allow for the production of enantiomerically pure compounds necessary for high-quality research and pharmaceutical applications .

Case Studies

Mecanismo De Acción

The mechanism of action of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid primarily involves its role as a protected amino acid. The Boc group provides steric hindrance, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.

Comparación Con Compuestos Similares

Structural and Stereochemical Variants

cis-2-Amino-1-cyclopentanecarboxylic Acid

- Structure : Lacks the Boc group; free amine and carboxylic acid.

- Molecular Formula: C₆H₁₁NO₂.

- Properties : Melting point (mp) 218–220°C, higher polarity than the Boc-protected analog due to the free amine .

- Applications : Used in integrin ligand synthesis (e.g., cyclic RGD peptides) for targeting αvβ3 and α5β1 receptors .

(1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic Acid

- Structure : Stereoisomer of the target compound.

- Molecular Formula: C₁₁H₁₉NO₄ (same as target).

- Properties : mp 90–94°C; enantiomeric differences influence binding affinity in chiral environments .

- Applications: Intermediate in enantioselective organocatalysis and peptide synthesis .

(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid

- Structure: Amino and carboxylic acid groups on adjacent carbons (positions 1 and 3).

- Molecular Formula: C₁₁H₁₉NO₄.

- Properties : Altered spatial arrangement affects solubility and reactivity. mp 172.1°C (dec.) .

- Applications : Building block for constrained peptides and β-turn mimetics .

(1S,2R)-2-Bromocyclopentanecarboxylic Acid

- Structure: Bromine substituent instead of Boc-amino group.

- Molecular Formula : C₆H₉BrO₂.

- Applications : Precursor for Suzuki-Miyaura couplings and halogenated drug intermediates .

Functional Group Modifications

Borrelidin (Natural Product Analogue)

- Structure : Complex macrocycle with a cyclopentanecarboxylic acid subunit.

- Molecular Formula: C₂₈H₄₀NO₇.

- Properties : Exhibits antibiotic activity via inhibition of threonyl-tRNA synthetase .

- Applications : Antimalarial and anticancer research .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

- Structure: Hydroxyl group adjacent to the amino acid backbone.

- Molecular Formula: C₆H₁₁NO₃.

- Properties : mp 180°C; hydroxyl group increases hydrophilicity .

- Applications: Analogue of serine/threonine for studying amino acid transporters .

Key Data Comparison

Actividad Biológica

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, a chiral amino acid derivative, has garnered attention in the fields of organic chemistry and medicinal research due to its unique stereochemistry and potential biological activities. This compound is primarily recognized for its role as a building block in the synthesis of biologically active molecules and its applications in studying enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉NO₄, where the Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality. The presence of the cyclopentane ring contributes to the compound's rigidity, which can influence its biological interactions.

While specific targets for this compound are not fully elucidated, it is hypothesized that its amino acid structure allows it to interact with various biological targets, including:

- Enzymes : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : The compound could potentially bind to receptors, influencing signaling pathways.

- Transport Proteins : Its structural properties may allow it to be transported across cell membranes via specific transport systems.

1. Research Applications

- Enzyme Mechanism Studies : The compound is utilized as a probe to investigate enzyme mechanisms and protein-ligand interactions.

- Drug Development : It serves as a precursor in the synthesis of therapeutic agents, particularly in developing peptidomimetics that can mimic natural ligands .

2. Therapeutic Potential

- Antifungal Activity : Related compounds such as cis-(1R,2S)-2-aminocyclopentanecarboxylic acid have demonstrated antifungal properties, suggesting that this compound may also exhibit similar activities .

- Tumor Targeting : The compound's structural features make it suitable for incorporation into cyclic peptides that target integrins involved in tumor angiogenesis .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme probe, potential therapeutic uses | Chiral structure with Boc protection |

| (1R,2S)-2-aminocyclopentanecarboxylic Acid | Antifungal agent | Known for high affinity towards integrins |

| (1S,2R)-2-aminocyclohexanecarboxylic Acid | Investigated for neuroprotective effects | Larger cycloalkane structure |

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

- Integrin Binding Studies : Research demonstrated that cyclic peptides incorporating this compound exhibited nanomolar affinity towards integrins αvβ3 and α5β1. Such binding is crucial for applications in cancer therapy where targeting tumor vasculature is necessary .

- Peptidomimetic Development : The synthesis of peptidomimetics using this compound has shown promising results in enhancing the stability and bioactivity of peptide-based drugs .

Q & A

Q. Critical Factors :

- Temperature control during cyclopropanation to avoid racemization.

- Use of enantiopure reagents (e.g., ≥98% ee, as in ).

Basic: What analytical techniques are essential for characterizing purity and stereochemistry?

Note : Polarimetry or circular dichroism (CD) may supplement stereochemical analysis for non-crystalline samples .

Advanced: How do stereoisomeric impurities impact biological activity, and what strategies mitigate this?

Stereochemical impurities (e.g., 1R,2S vs. 1S,2R) can drastically alter binding to biological targets (e.g., enzymes or receptors). For example:

- Case Study : In , substitutions with non-coded amino acids showed that even minor stereochemical deviations disrupt helical peptide structures.

- Mitigation :

Data Contradiction: How to resolve discrepancies in synthetic yields reported across literature?

Conflicting yields (e.g., 70% vs. 50%) may arise from:

- Reaction Scale : Milligram-scale syntheses () often report lower yields than optimized bulk processes.

- Catalyst Variability : Rhodium vs. copper catalysts ( vs. 13) differ in stereoselectivity and efficiency.

- Resolution Methods : Chiral HPLC () may recover higher purity but lower overall yield compared to recrystallization.

Resolution : Standardize protocols (e.g., catalyst loading, temperature) and report ee alongside yield .

Advanced: What are the challenges in incorporating this compound into peptide mimetics?

- Conformational Rigidity : The cyclopropane ring restricts backbone flexibility, potentially disrupting α-helix or β-sheet formation .

- Synthetic Hurdles :

- Solutions :

Basic: What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.